molecular formula C16H19N3O3S B7052714 N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide

Cat. No.: B7052714
M. Wt: 333.4 g/mol
InChI Key: AKHHHJOLNWJXIC-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide is a complex organic compound that features a benzofuran moiety, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, followed by the introduction of the imidazole ring and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes by mimicking the natural substrate. The benzofuran and imidazole rings contribute to the compound’s binding affinity and specificity. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzofuran-2-yl)ethyl]-N-methylamine
  • N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
  • N’-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide is unique due to the presence of both the benzofuran and imidazole rings, along with the sulfonamide group. This combination of functional groups provides the compound with distinct chemical properties and biological activities, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-N,1,2-trimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(15-9-13-7-5-6-8-14(13)22-15)19(4)23(20,21)16-10-18(3)12(2)17-16/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHHHJOLNWJXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)C(C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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